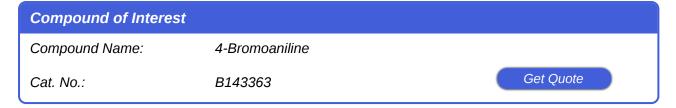


In-Silico Prediction of 4-Bromoaniline Toxicity and Metabolism: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico prediction tools for assessing the toxicity and metabolism of **4-bromoaniline**. Due to the limited availability of published in-silico prediction data for this specific compound, this guide focuses on comparing the general performance of various software and models for aromatic amines, the chemical class to which **4-bromoaniline** belongs. Experimental data for **4-bromoaniline** is provided as a benchmark for evaluating the potential applicability and accuracy of these predictive tools.

Experimental Data for 4-Bromoaniline

Understanding the experimentally determined toxicological and metabolic profile of **4-bromoaniline** is crucial for contextualizing in-silico predictions.

Toxicity Data

Quantitative toxicity data for **4-bromoaniline** is primarily available from acute toxicity studies.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	456 mg/kg	[1]
LD50	Mouse	Oral	289 mg/kg	[1]



Qualitative data suggests that **4-bromoaniline** is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation[2]. While some sources suggest potential carcinogenicity due to its classification as an aromatic amine, definitive classification by major agencies like IARC or NTP is not readily available[3][4][5][6][7]. The Ames test, a measure of mutagenicity, has yielded both positive and negative results for aromatic amines, and specific results for **4-bromoaniline** are not consistently reported in the reviewed literature[8][9].

Metabolism Data

The metabolism of **4-bromoaniline** has been studied in rats, with several metabolites identified in urine and bile. The major metabolic pathways include N-acetylation, hydroxylation, and sulfation.

Metabolite	Location Found
4-Bromoaniline O-sulfate	Urine (major)
Hydroxylated N-acetyl compound	Bile (major)
2-Amino-5-bromophenylsulphate	Urine (major)
Glucuronide of an N-glycolanilide	Urine
N-oxanilic acid	Urine
N-acetyl cysteine conjugate	Urine
Isomeric hexose and di-hexose conjugates	Urine (minor)
Sulphamate or sulphate group-containing sugar conjugates	Urine (minor)

In-Silico Toxicity Prediction: Methodologies and Performance

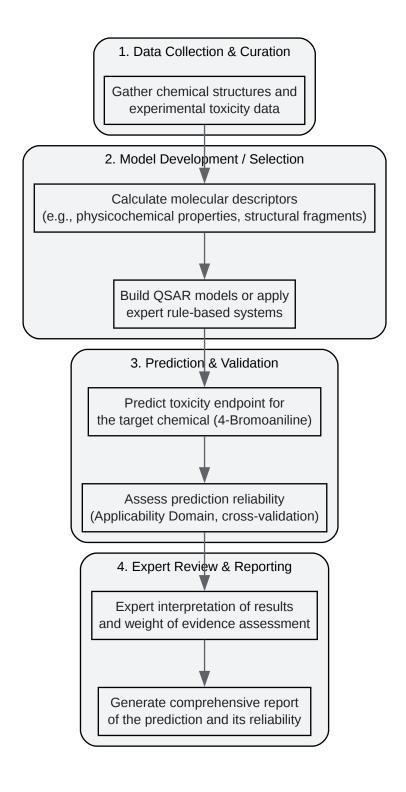
A variety of in-silico tools are available for predicting the toxicity of chemical compounds. These tools primarily fall into two categories: expert rule-based systems and statistical-based (QSAR) models.



Experimental Protocol: In-Silico Toxicity Prediction

The general workflow for in-silico toxicity prediction involves a series of steps, from data collection to model application and interpretation of the results[10][11][12][13].

Workflow for In-Silico Toxicity Assessment





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A generalized workflow for in-silico toxicity prediction.

Methodologies:

- Expert Rule-Based Systems: These systems, such as Derek Nexus and Toxtree, utilize a set of structural alerts (toxicophores) derived from known toxic compounds. The presence of these alerts in a query molecule triggers a toxicity warning[4][14][15].
- Statistical-Based (QSAR) Models: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate molecular descriptors (e.g., logP, molecular weight, electronic properties) with toxicological endpoints[16][17][18]. Examples of software that employ QSAR models include TOPKAT and T.E.S.T. (Toxicity Estimation Software Tool) [19][20].

Performance of In-Silico Tools for Aromatic Amine Toxicity Prediction

Direct in-silico predictions for **4-bromoaniline** are not readily available in the literature. However, the performance of various tools has been evaluated for the broader class of aromatic amines, providing an indication of their potential accuracy for **4-bromoaniline**.



In-Silico Tool	Prediction Endpoint	Performance for Aromatic Amines (General)
Derek Nexus	Mutagenicity (Ames Test)	Accuracy: 65-70%, Sensitivity: ~65%, Specificity: ~71%[8]
Toxtree	Mutagenicity (Ames Test)	Generally high sensitivity, but can have lower specificity. Performance varies with the dataset.
Leadscope	Mutagenicity (Ames Test)	Accuracy: ~75%, Sensitivity: ~85%, Specificity: ~53% on public data[8]
QSAR Models	Various (LD50, Carcinogenicity)	Performance is highly dependent on the model and the training set. For LD50, R² values can range from 0.33 to higher, with prediction errors within an order of magnitude being common[20][21]. For carcinogenicity, prediction accuracy is often moderate and benefits from a consensus approach[22].

In-Silico Metabolism Prediction: Methodologies and Performance

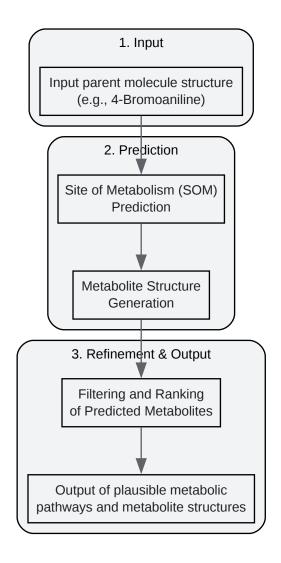
Predicting the metabolic fate of a compound is crucial for understanding its efficacy and potential for toxicity. In-silico tools for metabolism prediction aim to identify sites of metabolism (SOMs) and the resulting metabolites.

Experimental Protocol: In-Silico Metabolism Prediction

The in-silico prediction of metabolism follows a structured workflow, starting from the input of the parent molecule to the identification of potential metabolites[23][24][25][26][27][28].



Workflow for In-Silico Metabolism Prediction



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A generalized workflow for in-silico metabolism prediction.

Methodologies:

- Knowledge-Based Systems: These systems, such as Meteor Nexus, use databases of known metabolic transformations to predict metabolites based on structural similarities to known substrates[29].
- Machine Learning and Mechanistic Models: Tools like BioTransformer and SMARTCyp
 employ machine learning algorithms and quantum mechanics to predict sites of metabolism

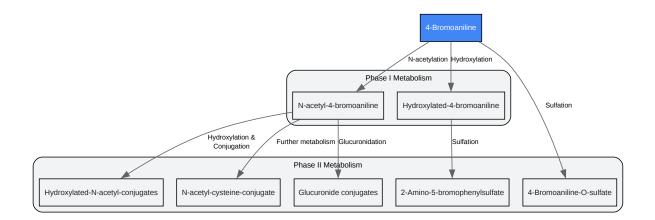


and the likelihood of different metabolic reactions[30][31].

Predicted vs. Experimental Metabolism of 4-Bromoaniline

While specific in-silico metabolite predictions for **4-bromoaniline** are not available in the reviewed literature, we can illustrate the experimentally determined metabolic pathway.

Metabolic Pathway of 4-Bromoaniline in Rat



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Experimentally observed metabolic pathway of **4-bromoaniline**.

Conclusion

In-silico tools offer a valuable approach for the early assessment of the toxicological and metabolic profiles of chemicals like **4-bromoaniline**. While a direct quantitative comparison of in-silico predictions with experimental data for **4-bromoaniline** is hampered by the lack of published prediction data, the available performance metrics for aromatic amines suggest that these tools can provide useful, albeit not always perfectly accurate, information. For toxicity



endpoints like mutagenicity, a consensus approach using multiple software is recommended to increase confidence in the predictions. For metabolism, in-silico tools can effectively predict major sites of metabolism and the types of reactions that are likely to occur. It is crucial for researchers to understand the methodologies, applicability domains, and limitations of each tool and to use in-silico predictions as part of a weight-of-evidence approach in conjunction with available experimental data. Further studies publishing specific in-silico predictions for compounds like **4-bromoaniline** would be invaluable for rigorously benchmarking and improving these computational models.

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